molecular formula C13H10BrF2NO2 B8527414 (5-Bromo-2-methoxyphenyl)(2,6-difluoropyridin-3-yl)methanol

(5-Bromo-2-methoxyphenyl)(2,6-difluoropyridin-3-yl)methanol

Cat. No. B8527414
M. Wt: 330.12 g/mol
InChI Key: LMDVVGWJICNSEB-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

DIPA (8.0 mL, 56.6 mmol) was dissolved in dry THF (40 mL) under nitrogen and cooled in a dry ice bath to −78°. n-Butyllithium solution, 2.5 m in hexanes (23.0 mL, 57.5 mmol) was added and the solution stirred for a few minutes prior to dropwise addition of 2,6-difluoropyridine (5.0 mL, 55.1 mmol) in dry THF (10 mL) via an addition funnel over 10 minutes. The pale yellow solution was stirred for 30 minutes then additional dry THF (70 mL) was added dropwise via an addition funnel. Solid 5-bromo-2-methoxybenzaldehyde (11.85 g, 55.1 mmol) was added in one portion and the reaction stirred for 5 minutes. Additional dry THF (100 mL) was added dropwise to keep the mixture stirring freely. After 15 minutes saturated ammonium chloride (20 mL) was added to quench followed by ethyl acetate (200 mL) and water (200 mL). The phases were mixed and separated and the organic dried with magnesium sulfate before evaporating to dryness under reduced pressure. Purification using silica chromatography (hexane to DCM gradient) gave (5-bromo-2-methoxyphenyl)(2,6-difluoropyridin-3-yl)methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
11.85 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
70 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[N:8]=1.[Br:14][C:15]1[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([CH:22]=1)[CH:20]=[O:21].[Cl-].[NH4+]>C1COCC1>[Br:14][C:15]1[CH:16]=[CH:17][C:18]([O:23][CH3:24])=[C:19]([CH:20]([C:12]2[C:7]([F:6])=[N:8][C:9]([F:13])=[CH:10][CH:11]=2)[OH:21])[CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
23 mL
Type
reactant
Smiles
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
11.85 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred for a few minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dry ice bath to −78°
STIRRING
Type
STIRRING
Details
The pale yellow solution was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring freely
CUSTOM
Type
CUSTOM
Details
to quench
ADDITION
Type
ADDITION
Details
The phases were mixed
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
before evaporating to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(O)C=1C(=NC(=CC1)F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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